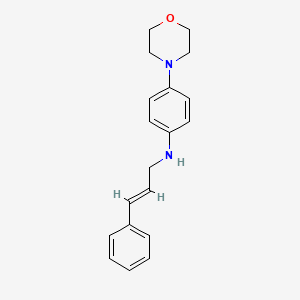

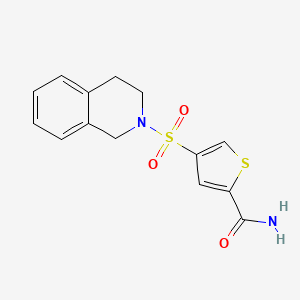

![molecular formula C18H13Cl2N3O2S B5562144 4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)

4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves the Gewald reaction, a versatile method for constructing thiophene rings. For instance, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a related compound, was synthesized using a cold condensation process of aniline and ethyl cyanoacetate, followed by a reaction with p-chloro acetophenone, sulfur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011). This method showcases the foundational steps that could be adapted for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and Mass spectral data. For example, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a compound with a structure somewhat analogous to the target, was determined by X-ray diffraction, indicating the importance of crystallography in understanding the molecular conformation (Prasanth et al., 2015).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the synthesis of thiophene derivatives often involves reactions with different substituted aryl aldehydes to yield new Schiff bases, demonstrating the compound's versatility in forming new chemical entities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a critical role in the compound's applications. The crystalline structure of related compounds, determined through X-ray diffraction, offers insights into the intermolecular interactions and stability (Nirmala, Chopra, Mohan, Saravanan, & Vasu, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are crucial for understanding the compound's applications and behavior. Studies on similar compounds have demonstrated their reactivity and provided a basis for predicting the behavior of the target compound (Saeed & Wong, 2012).

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on this compound involves its synthesis and structural analysis. Bhattacharjee, Saravanan, and Mohan (2011) described the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide through the Gewald reaction, highlighting its potential in creating Schiff bases with CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, Arora et al. (2013) synthesized and characterized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, focusing on their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antimicrobial and Anti-inflammatory Applications

The compound and its derivatives have been evaluated for their antimicrobial properties. For instance, Arora et al. (2013) explored the antimicrobial activity of Schiff bases derived from this compound, contributing to the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Moreover, Kumar, Anupama, and Khan (2008) assessed the anti-inflammatory and antioxidant activities of acid chloride derivatives of a similar thiophene compound, suggesting its potential in therapeutic applications (Kumar, Anupama, & Khan, 2008).

Structural and Physicochemical Studies

The structural and physicochemical properties of derivatives related to this compound have been extensively studied. For example, Palmer, Richards, and Lisgarten (1995) investigated the crystal structure of a related compound, emphasizing the importance of intermolecular hydrogen bonds in stabilizing its structure (Palmer, Richards, & Lisgarten, 1995).

Novel Syntheses and Applications

Research has also focused on novel syntheses techniques and applications of thiophene derivatives. Abaee and Cheraghi (2013) developed a four-component Gewald reaction under aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, illustrating a facile synthesis approach (Abaee & Cheraghi, 2013).

properties

IUPAC Name |

4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2S/c19-11-3-1-10(2-4-11)14-9-26-17(15(14)16(21)24)23-18(25)22-13-7-5-12(20)6-8-13/h1-9H,(H2,21,24)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOKRSQNBJMSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

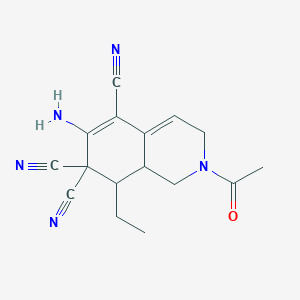

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

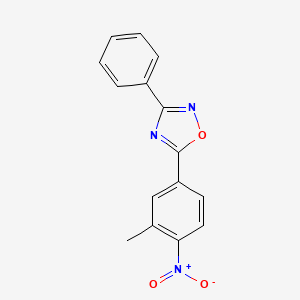

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

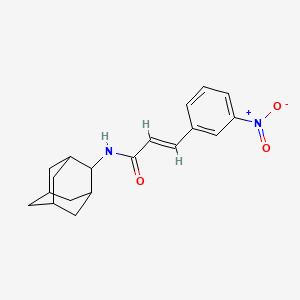

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)